![molecular formula C11H14O5 B13456176 Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane scaffold can serve as a bioisostere for more common aromatic rings, providing enhanced metabolic stability and solubility .
Métodos De Preparación
The synthesis of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct introduction of various functional groups onto the bicyclo[1.1.1]pentane core . Industrial production methods often rely on continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Análisis De Reacciones Químicas
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the bicyclo[1.1.1]pentane core . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, the bicyclo[1.1.1]pentane scaffold is used as a bioisostere for aromatic rings, providing improved metabolic stability and solubility . This makes it a valuable building block for the development of new pharmaceuticals. In materials science, bicyclo[1.1.1]pentane derivatives are used in the design of molecular rods, rotors, and supramolecular linker units .
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core allows it to fit into binding sites that are not accessible to more planar molecules. This can result in enhanced binding affinity and selectivity for certain biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1,2-difunctionalized bicyclo[1.1.1]pentanes . These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific functional groups, make it particularly suitable for certain applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-15-8(13)3-7(12)10-4-11(5-10,6-10)9(14)16-2/h3-6H2,1-2H3 |
Clave InChI |
JREKAPQMQKPOIZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)C12CC(C1)(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


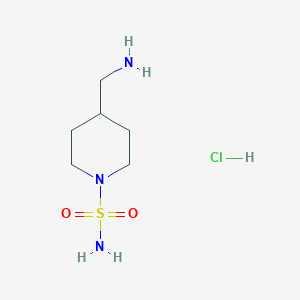
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
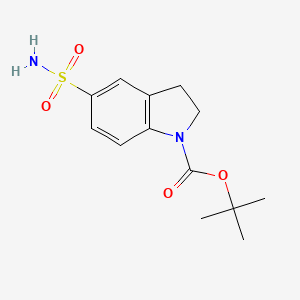
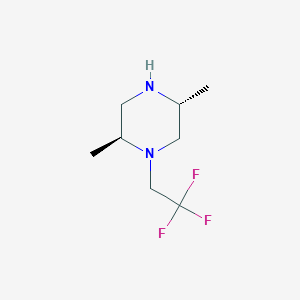
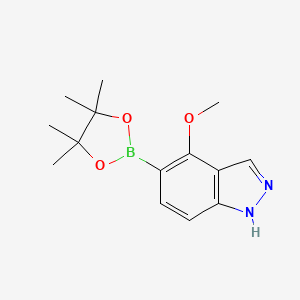

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
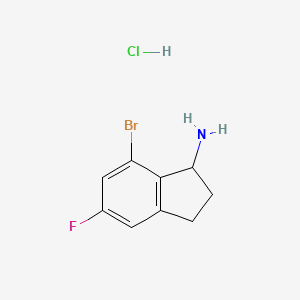

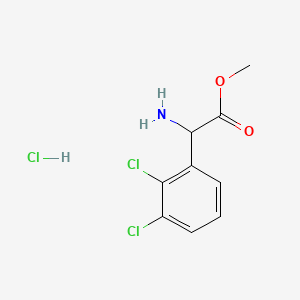

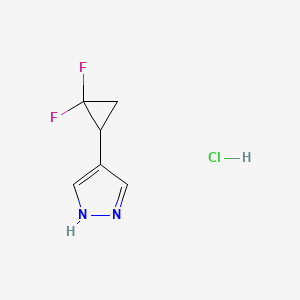
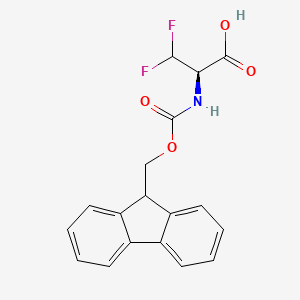
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
